molecular formula C15H14N2O4S B2512555 methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate CAS No. 860649-80-5

methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate

Cat. No.: B2512555
CAS No.: 860649-80-5
M. Wt: 318.35
InChI Key: VSFCCJLQPAKHNU-UHFFFAOYSA-N
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Description

Methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MAPT, and it has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Transformations

The research on similar compounds has been focused on developing new synthetic routes and transformations, which are crucial for the creation of novel heterocyclic compounds with potential applications in various fields. For instance, studies have detailed the synthesis of pyrrolo[1,2-a]indoles through Vilsmeier formylation, indicating the flexibility of these compounds in generating complex structures (Kazembe & Taylor, 1980). Another study highlighted the synthesis and characterization of a new soluble conducting polymer, demonstrating the compound's utility in material science, particularly in the development of electrochromic devices (Variş et al., 2006).

Reactivity and Catalysis

Research has also explored the reactivity of related compounds under palladium-catalyzed conditions, leading to selective arylation processes. This work showcases the compounds' roles in constructing elaborately substituted thiophenes, highlighting their versatility in organic synthesis and catalysis (Smari et al., 2015). Such studies underscore the potential of these compounds in facilitating complex chemical transformations.

Heterocyclic Compound Synthesis

Another segment of research focuses on the generation of heterocyclic compounds through condensation reactions, showcasing the utility of similar structures in synthesizing pyrrolo[3,4-c]pyrazol-6-ones and various oximes, highlighting the strategic use of these compounds in accessing a diverse array of heterocyclic structures with potential biological activity (Gein & Mar'yasov, 2015).

Molecular Structure and Characterization

Studies have also detailed the molecular structure of related compounds, such as the analysis of an angiotensin II receptor antagonist, which underscores the importance of structural analysis in the development of therapeutically relevant molecules (Destro & Soave, 1995). This research highlights the role of such compounds in the discovery and development of new therapeutic agents.

Properties

IUPAC Name

methyl 3-[2-[2-oxo-2-(prop-2-enylamino)acetyl]pyrrol-1-yl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-3-7-16-14(19)12(18)10-5-4-8-17(10)11-6-9-22-13(11)15(20)21-2/h3-6,8-9H,1,7H2,2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFCCJLQPAKHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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